molecular formula C8H6ClN3O2 B2615080 Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1263059-26-2

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2615080
CAS No.: 1263059-26-2
M. Wt: 211.61
InChI Key: GZELJABQLTVHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1263059-26-2) is a valuable pyrazolo[1,5-a]pyrimidine scaffold derivative for research and development, particularly in medicinal chemistry. The compound features a carboxylate ester and a reactive chlorine atom, making it a versatile synthetic intermediate for constructing diverse molecular libraries through cross-coupling and functional group transformation . Pyrazolo[1,5-a]pyrimidines are a notable class of fused, planar heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy research . This core scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties . As a key building block, this compound is instrumental in the design and synthesis of novel, potent, and selective inhibitors for kinases such as PI3Kδ, a lipid kinase that is a promising therapeutic target for inflammatory and autoimmune diseases like systemic lupus erythematosus (SLE) . The reactive sites on this scaffold allow researchers to introduce diverse functional groups to fine-tune electronic properties, lipophilicity, and molecular conformation, thereby optimizing interactions with biological targets and enhancing pharmacokinetic properties . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-7-10-6(9)2-3-12(7)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZELJABQLTVHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC(=NC2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves chemical synthesis routes. One common method includes the reaction of 5-chloropyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization and esterification to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ester Groups

Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-2-Carboxylate
  • Structure : Ethyl ester at position 2 instead of methyl.
  • Molecular Formula : C₉H₈ClN₃O₂; Molecular Weight : 225.63 .
  • Synthesis : Similar to the methyl ester but uses ethyl ester precursors.
Ethyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-2-Carboxylate
  • Structure : Additional chlorine at position 7.
  • Molecular Formula : C₉H₇Cl₂N₃O₂; Molecular Weight : 260.07 .
  • Impact : The dichloro substitution increases molecular weight and may improve binding affinity to hydrophobic enzyme pockets .

Analogues with Modified Heterocyclic Cores

Methyl 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-Carboxylate
  • Structure : Triazolo[1,5-a]pyrimidine core replaces pyrazolo[1,5-a]pyrimidine, with a propyl group at position 5 and chlorine at position 7.
  • Molecular Formula : C₁₀H₁₁ClN₄O₂; Molecular Weight : 254.67 .

Derivatives with Substituent Variations

Methyl 6-(2-Chloroethyl)pyrazolo[1,5-a]pyrimidine-2-Carboxylate
  • Structure : 2-Chloroethyl substituent at position 6.
  • Molecular Formula : C₁₀H₁₀ClN₃O₂; Molecular Weight : 239.66 .
  • Impact : The chloroethyl side chain may improve membrane permeability but could introduce metabolic instability .
Ethyl 2-Amino-5-Chloropyrazolo[1,5-a]pyrimidine-3-Carboxylate
  • Structure: Amino group at position 2 and ethyl ester at position 3.
  • Molecular Formula : C₉H₉ClN₄O₂; Molecular Weight : 240.65 .
  • Key Feature: The amino group enables hydrogen bonding, which could enhance target selectivity .

Simplified Core Structures

5-Chloropyrazolo[1,5-a]pyrimidine
  • Structure : Lacks the methyl ester group.
  • Molecular Formula : C₆H₄ClN₃; Molecular Weight : 153.57 .
  • Role : Acts as a simpler scaffold for further functionalization, offering reduced steric hindrance .

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate C₈H₆ClN₃O₂ 211.61 Cl (C5), COOCH₃ (C2)
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate C₉H₈ClN₃O₂ 225.63 Cl (C5), COOCH₂CH₃ (C2)
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate C₉H₇Cl₂N₃O₂ 260.07 Cl (C5, C7), COOCH₂CH₃ (C2)
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate C₁₀H₁₀ClN₃O₂ 239.66 ClCH₂CH₂ (C6), COOCH₃ (C2)

Biological Activity

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : It has shown potential in inducing apoptosis in cancer cells by modulating apoptotic proteins such as p53, Bax, and Bcl-2.
  • Anti-inflammatory Effects : The compound is being studied for its ability to inhibit inflammatory pathways.
  • Antiviral Activity : Research indicates that it may possess antiviral properties against certain viral infections.

Target Proteins and Pathways

The compound primarily interacts with key enzymes and receptors involved in critical biochemical pathways:

  • Phosphoinositide 3-kinase (PI3K) : this compound inhibits PI3K activity, which is crucial for cell proliferation and survival pathways. Its selectivity for different PI3K isoforms has been noted in several studies.
EnzymeIC50 (μM)Selectivity
PI3Kδ0.018High
PI3Kα>1Low
PI3Kβ>1Low

Biochemical Interactions

The compound's binding interactions with enzymes lead to significant biochemical changes:

  • Cellular Effects : In cancer cell lines, it has been shown to induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
  • Subcellular Localization : The compound is localized in the nucleus and mitochondria, where it interacts with nuclear receptors and mitochondrial enzymes.

Case Study: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its effectiveness in reducing tumor cell viability in vitro. The compound was tested on various cancer cell lines, showing a dose-dependent decrease in cell proliferation.

Cell LineIC50 (μM)
HeLa0.25
MCF-70.30
A5490.35

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory effects of this compound. In animal models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines.

Synthesis and Structural Variants

The synthesis of this compound typically involves cyclocondensation reactions. Variations in substituents at the C(5) position have been explored to enhance biological activity.

Structural Variants Comparison

Compound NameStructural FeaturesBiological Activity
Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylateSimilar core structureDifferent activity profile
Methyl 4-chloropyrazolo[1,5-a]pyrimidine-2-carboxylateChlorine at different positionVarying interaction profiles
Methyl 3-amino-pyrazolo[1,5-a]pyrimidine-2-carboxylateAmino group additionEnhanced solubility

Q & A

Basic: What are the common synthetic routes for Methyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate?

Methodological Answer:
The compound is typically synthesized via multi-step protocols starting from commercially available pyrazolo[1,5-a]pyrimidine precursors. A key approach involves coupling reactions with substituted benzimidazoles under basic conditions (e.g., potassium carbonate and tetraethylammonium chloride in DMF). For example, 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be coupled with 2-(difluoromethyl)-1H-benzimidazole to form intermediates, followed by reductions (e.g., LiAlH4) and oxidations (e.g., Dess–Martin periodinane) to introduce functional groups . Alternative routes include condensation of 5-aminopyrazoles with diketones or enamines in ethanol under reflux, as described for structurally similar pyrazolo[1,5-a]pyrimidine derivatives .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond lengths, angles, and hydrogen bonding networks. For example, H atoms are typically treated as riding models with isotropic displacement parameters (Uiso) derived from parent atoms. Intermolecular interactions, such as π-π stacking (centroid distances ~3.4 Å) and C–H···O/N hydrogen bonds, are critical for validating structural stability .

Advanced: How does the ester group at position 2 influence the bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
The C(2)-ester group enhances interactions with hydrophobic pockets in target proteins (e.g., PI3Kδ). SAR studies show that replacing the ester with a carbonyl group (-CO) improves binding affinity by ~30% due to stronger hydrogen bonding. However, steric hindrance from bulky substituents can reduce activity. Computational docking (e.g., using Glide or AutoDock) paired with in vitro kinase assays validates these trends. For instance, derivatives with morpholine or tert-butylpiperazine substituents exhibit IC50 values <50 nM against PI3Kδ .

Advanced: How to resolve contradictions in synthetic yields when varying reaction conditions?

Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., over-reduction of imidazole rings or ester hydrolysis). Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while ethanol/water mixtures reduce byproducts in condensations .
  • Catalyst control : Tetraethylammonium chloride accelerates coupling reactions but may degrade under prolonged heating.
  • Analytical validation : Use LC-MS or ¹H NMR to track intermediates and quantify purity at each step .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Halogenated byproducts require segregation and incineration via certified waste handlers to prevent environmental release .

Advanced: How to functionalize position 7 of this compound for drug discovery?

Methodological Answer:
Position 7 is modified via:

  • Nucleophilic aromatic substitution : Replace the chlorine atom with amines (e.g., morpholine) using Pd catalysis or microwave-assisted heating.
  • Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups, enhancing π-stacking in target binding pockets.
  • Reductive amination : Post-functionalization with aldehydes/ketones generates secondary amines, improving solubility and pharmacokinetics .

Basic: What analytical techniques confirm the purity of this compound?

Methodological Answer:

  • HPLC/LC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients.
  • ¹H/¹³C NMR : Verify substituent integration ratios and absence of residual solvents (e.g., DMF or ethyl acetate).
  • Elemental analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 49.1%, H: 3.5%, N: 17.1%) .

Advanced: Why do some pyrazolo[1,5-a]pyrimidine derivatives exhibit unexpected biological activity despite structural similarity?

Methodological Answer:
Subtle structural changes (e.g., halogen position, substituent electronegativity) alter binding kinetics. For example:

  • Chlorine at position 5 increases metabolic stability but may reduce solubility.
  • Methyl vs. ethyl esters : Ethyl groups improve membrane permeability but lower enzymatic selectivity.
  • Crystal packing effects : Polymorphs with different hydrogen-bonding networks show varying bioavailability. Use molecular dynamics simulations (e.g., GROMACS) to predict these effects .

Basic: How to store this compound to ensure stability?

Methodological Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hydrolysis.
  • Light protection : Amber vials mitigate photodegradation.
  • Desiccant use : Include silica gel packs to absorb moisture, especially in humid climates .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., B3LYP/6-31G* level).
  • Retrosynthetic software : Synthia or ChemAxon suggests viable precursors and reaction pathways.
  • Docking studies (AutoDock Vina) : Screen virtual libraries for binding affinity trends against targets like PI3Kδ or CDK2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.